3-Isopropylcyclopentene
CAS No.: 4276-45-3
Cat. No.: VC18950725
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4276-45-3 |
|---|---|
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| IUPAC Name | 3-propan-2-ylcyclopentene |
| Standard InChI | InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
| Standard InChI Key | WGGDPEMWUJIPOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Isopropylcyclopentene features a cyclopentene backbone—a five-membered ring with one double bond—and an isopropyl group (–CH(CH)) attached to the third carbon (Figure 1). The double bond introduces strain into the ring, while the bulky isopropyl group creates significant steric hindrance, influencing both physical properties and chemical reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 110.20 g/mol | |
| Boiling Point | 394.4 K (121.3°C) | |
| Density | 0.81 g/cm³ (estimated) | |
| Refractive Index | 1.437 |
The IUPAC name, 3-(propan-2-yl)cyclopent-1-ene, reflects its substitution pattern. Spectroscopic data, including and NMR, confirm the position of the double bond and isopropyl group.
Synthesis and Production
Alkylation of Cyclopentene
The most common synthesis involves alkylating cyclopentene with isopropyl halides (e.g., isopropyl chloride or bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (). The reaction proceeds via electrophilic addition, where the isopropyl cation attacks the electron-rich double bond:
Yields typically range from 60–75%, depending on reaction conditions.
Grignard Reagent-Based Methods
Alternative routes utilize Grignard reagents. For example, reacting cyclopentenyl magnesium bromide with acetone produces 3-Isopropylcyclopentene after acid workup . This method, while less efficient (50–65% yield), avoids harsh acidic conditions and is preferred for lab-scale synthesis .
Table 2: Synthesis Comparison
| Method | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Alkylation | 70 | 25–30 | |
| Grignard Reagent | None | 55 | 0–5 |
Physicochemical Properties
Thermal Stability
The compound’s boiling point (121.3°C) aligns with similar cycloalkenes, though steric hindrance from the isopropyl group slightly elevates it compared to unsubstituted cyclopentene (44.2°C) . Differential scanning calorimetry (DSC) shows no decomposition below 200°C, indicating robustness under standard handling conditions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1640 cm (C=C stretch) and 2960 cm (C–H stretch of isopropyl).
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Mass Spectrometry: Base peak at m/z 81 (cyclopentene fragment), with molecular ion peak at m/z 110 .
Chemical Reactivity
Hydrogenation
Catalytic hydrogenation () saturates the double bond, yielding 3-isopropylcyclopentane. The reaction is exothermic () and proceeds quantitatively under mild conditions (25°C, 1 atm).
Electrophilic Addition
The double bond undergoes halogenation (e.g., bromine in ) to form 1,2-dibromo-3-isopropylcyclopentane. Steric effects direct addition to the less hindered side of the double bond.
Polymerization
Applications and Industrial Relevance
Organic Synthesis Intermediate
The compound serves as a precursor in synthesizing terpenes and steroids, where its cyclic structure mimics natural products. For example, hydrogenation produces 3-isopropylcyclopentane, a solvent in specialty coatings.
Pharmaceutical Research
Derivatives such as (3S)-3-isopropyl-1-cyclopentene-1-carboxylic acid (PubChem CID 45084813) are explored for anti-inflammatory properties, though clinical data remain preliminary .
Material Science
Oligomers derived from 3-Isopropylcyclopentene exhibit unique viscoelastic properties, making them candidates for adhesives and sealants.
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